Methyl 2-diethoxyphosphorylpropanoate
Overview
Description
“Methyl 2-diethoxyphosphorylpropanoate” is a chemical compound with the molecular formula C8H17O5P . It belongs to the group of organophosphate esters. The average mass of this compound is 224.191 Da, and the monoisotopic mass is 224.081360 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H17O5P . This indicates that the molecule consists of 8 carbon atoms, 17 hydrogen atoms, 5 oxygen atoms, and 1 phosphorus atom.
Scientific Research Applications
Catalysis and Chemical Synthesis
- A study described the use of a palladium complex for the production of methyl propanoate via methoxycarbonylation of ethene, highlighting a significant application in catalysis and chemical synthesis (Clegg et al., 1999).
Biochemical Research
- Research on the lipid peroxidation product 4-hydroxy-2-nonenal, a product of phospholipid peroxidation, demonstrates the relevance of methyl 2-diethoxyphosphorylpropanoate in understanding biochemical processes and oxidative stress (Spickett, 2013).
Pharmacology and Drug Development
- Bindarit, a molecule structurally related to this compound, was explored for its potential in treating renal disease in autoimmune conditions, offering insights into drug development and therapeutics (Zoja et al., 1998).
Molecular Biology and Genetics
- Oligonucleotides, which can be modified with groups such as this compound, play a crucial role in genetic research and therapy, including antisense and CRISPR technologies (Smith & Zain, 2019).
Environmental Toxicology
- Studies on the toxicity of various solvents, including those structurally similar to this compound, contribute to environmental toxicology and public health research (Nelson et al., 1984).
Chemical Reaction Mechanisms
- The synthesis and reactions of (diethoxyphosphoryl) acetonitrile oxide, closely related to this compound, demonstrate its significance in studying chemical reaction mechanisms and synthetic applications (Tsuge et al., 1987).
Environmental Chemistry
- Research on the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, a compound related to this compound, aids in understanding atmospheric chemistry and environmental degradation processes (Aschmann et al., 2011).
Properties
IUPAC Name |
methyl 2-diethoxyphosphorylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-5-12-14(10,13-6-2)7(3)8(9)11-4/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXZTKUWRZCWHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C)C(=O)OC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464753 | |
Record name | methyl 2-(diethoxyphosphoryl)-propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29668-62-0 | |
Record name | methyl 2-(diethoxyphosphoryl)-propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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